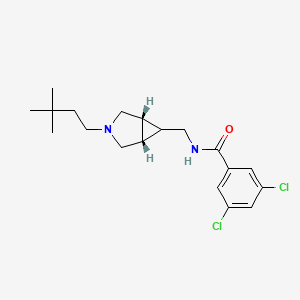
ML218
説明
3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide is an organohalogen compound and a carbonyl compound . It has a molecular formula of C19H26Cl2N2O . The compound is also known by other names such as ML218 and VU0413807-1 .
Molecular Structure Analysis
The compound has a complex structure that includes a bicyclic hexane ring attached to a benzamide group via a nitrogen atom . The benzamide group is substituted with two chlorine atoms .Physical And Chemical Properties Analysis
The molecular weight of the compound is 369.3 g/mol . Other physical and chemical properties are not available in the sources I found.科学的研究の応用
口腔がん細胞増殖の阻害
ML218塩酸塩は、カプサイシンよりも細菌抗原誘発性のCal 27口腔がん細胞増殖を阻害する効果が高いことが判明しました {svg_1} {svg_2}. This compound塩酸塩は、口腔がん細胞の増殖を阻害し、アポトーシスと細胞死を増加させますが、その有効性は細菌抗原の存在下では大幅に低下することが観察されました {svg_3}.
神経疾患の治療
This compoundは、T型Ca2+チャネルの選択的かつ強力な阻害剤であり、痛み、てんかん、睡眠障害、本態性振戦などの神経疾患の治療のための潜在的な治療標的です {svg_4} {svg_5}.
パーキンソン病の研究
This compoundは、STNニューロンとパーキンソン病のげっ歯類モデルで強力な効果を示しました {svg_6}. 視床下核(STN)ニューロンのバースト活動を減少させ、パーキンソン病の臨床前モデルであるハロペリドール誘発カタレプシーアッセイで有効であることが判明しました {svg_7} {svg_8}.
T型Ca2+機能の研究
This compoundは、in vitroおよびin vivoの両方でT型Ca2+機能を研究するための強力な新しいプローブです {svg_9} {svg_10}. 他のCa2+ファミリーのイオンチャネル(L型およびN型Ca2+チャネル)ならびに複数のNa+およびK+チャネルに対する活性はありません {svg_11}.
細菌抗原の存在下における薬効に関する研究
This compound塩酸塩を伴う研究では、Cal 27における細菌抗原とカルシウムチャネル薬の相互作用中に増殖因子が相互作用することが示唆されています。 これは、新しい薬理学的薬剤の開発または既存の口腔がん化学療法薬の有効性の試験に影響を与えます {svg_12} {svg_13}.
痛覚行動の調査
This compoundは、ホモシステイン血症ラットに関連する痛覚行動に対するその効果を試験するために、T型チャネルブロッカーとして使用されてきました {svg_14}.
作用機序
- These channels play a crucial role in neuronal excitability and are implicated in various neurological disorders, including pain, epilepsy, and essential tremor .
- This compound’s impact extends to downstream pathways:
- These effects suggest potential therapeutic roles in neurological conditions, including Parkinson’s disease .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
生化学分析
Biochemical Properties
ML218 interacts with T-type Ca2+ channels, specifically Cav3.1, Cav3.2, and Cav3.3 . It inhibits these channels with IC50 values of 310 nM for Cav3.2 and 270 nM for Cav3.3 . This interaction results in the inhibition of the burst activity in subthalamic nucleus (STN) neurons .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the burst activity in subthalamic nucleus (STN) neurons . In addition, this compound has been found to inhibit oral cancer cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with T-type Ca2+ channels. It selectively inhibits these channels, thereby affecting calcium current and influencing cellular functions . This inhibition of T-type calcium current leads to a decrease in low threshold spike and rebound burst activity in STN neurons .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that this compound has good drug metabolism and pharmacokinetics (DMPK) properties . It has acceptable in vivo rat PK and excellent brain levels .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reverse cataleptic behavior in rats induced by a 0.75 mg/kg dose of haloperidol . The free brain and plasma concentrations of this compound increase in a dose-proportional manner across the dose range .
Transport and Distribution
Details about the transport and distribution of this compound within cells and tissues are currently limited. It is known that this compound can penetrate the blood-brain barrier , suggesting that it may be transported and distributed in the brain.
Subcellular Localization
Given its ability to penetrate the blood-brain barrier , it is likely that it localizes to neuronal cells where it interacts with T-type Ca2+ channels.
特性
IUPAC Name |
3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJIGYLGKSBYBC-ALOPSCKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346233-68-8 | |
| Record name | 1346233-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



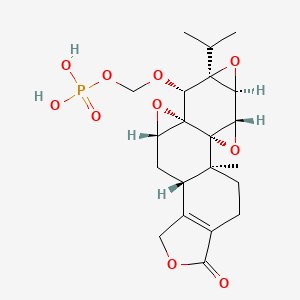
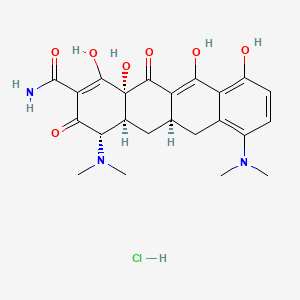

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)
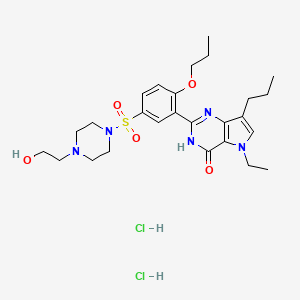
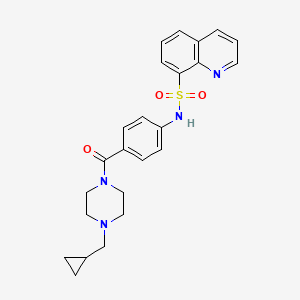




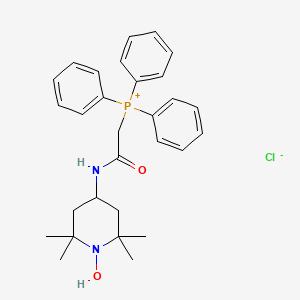
![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)